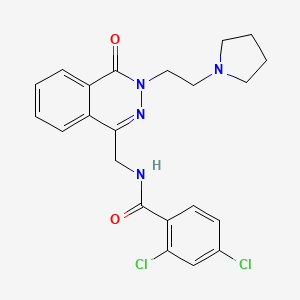

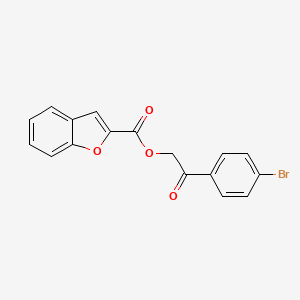

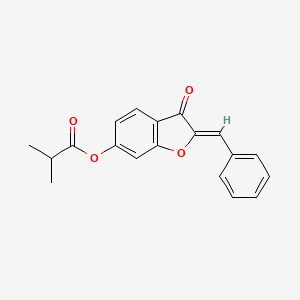

![molecular formula C18H19N3O2S B2594967 2-氰基-N-(4-{[2-(二甲氨基)乙基]硫代}苯基)-3-(呋喃-2-基)丙-2-烯酰胺 CAS No. 1428122-47-7](/img/structure/B2594967.png)

2-氰基-N-(4-{[2-(二甲氨基)乙基]硫代}苯基)-3-(呋喃-2-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学研究应用

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Specifically, derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide were synthesized and tested. Among these derivatives, the most potent and selective cytotoxic effect was observed against CCRF-CEM and SR leukemia cell lines . Further research in this area could explore its mechanism of action and potential clinical applications.

Drug Development

Due to its unique structure, this compound may serve as a scaffold for drug design. Thiazolidin-4-one derivatives, including the one , have exhibited broad-spectrum biological activity. For instance, epalrestat , an inhibitor of aldose reductase used in treating diabetic peripheral neuropathy, contains a similar thiazolidin-4-one fragment . Researchers could explore modifications to enhance its pharmacological properties.

Organic Synthesis

The compound’s cyanoacetylation reactions have been studied, leading to the synthesis of related derivatives. For example, it can be converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide . Investigating its reactivity and versatility in organic transformations could yield novel compounds with diverse applications.

Anti-Inflammatory Properties

While limited data exist, some 2-ylidenethiazolidin-4-one derivatives have shown anti-inflammatory activity . Investigating this compound’s anti-inflammatory potential could provide insights into its therapeutic applications.

未来方向

属性

IUPAC Name |

2-cyano-N-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-21(2)9-11-24-17-7-5-15(6-8-17)20-18(22)14(13-19)12-16-4-3-10-23-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCDDKMQKSCTRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCSC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

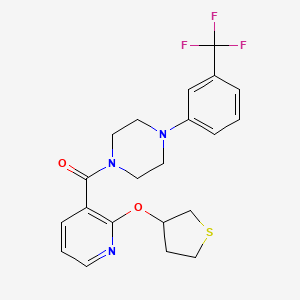

![N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide](/img/structure/B2594884.png)

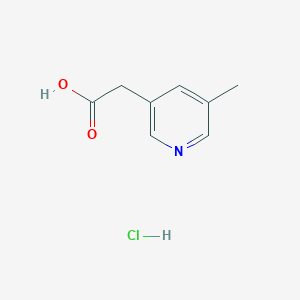

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2594897.png)

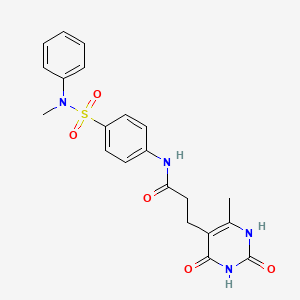

![3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2594899.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2594905.png)